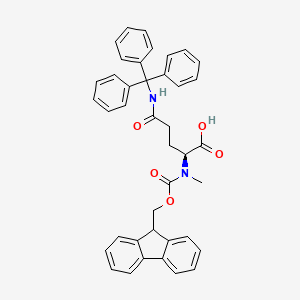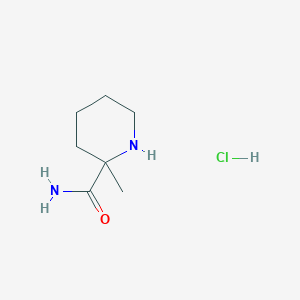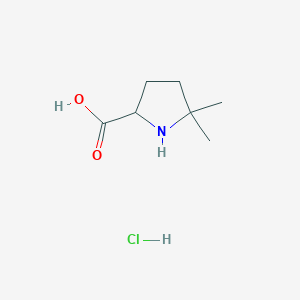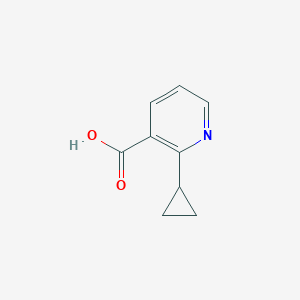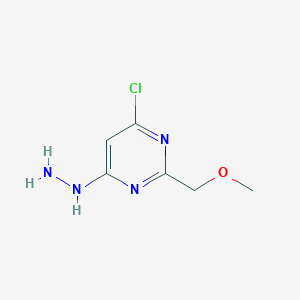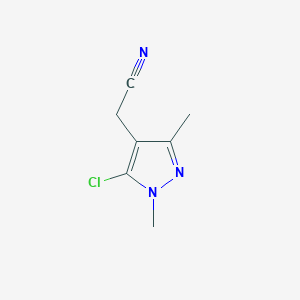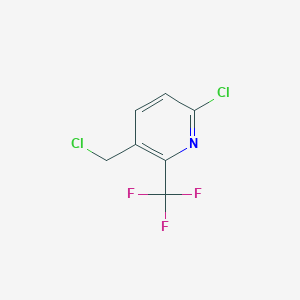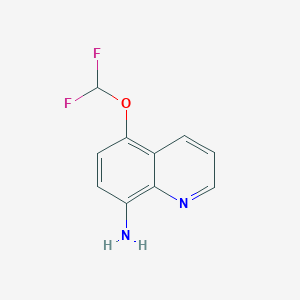
5-(Difluoromethoxy)quinolin-8-amine
Übersicht
Beschreibung
5-(Difluoromethoxy)quinolin-8-amine is a chemical compound with a molecular weight of 210.18 and a molecular formula of C10H8F2N2O . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(Difluoromethoxy)quinolin-8-amine is 1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2 .Physical And Chemical Properties Analysis
5-(Difluoromethoxy)quinolin-8-amine is a solid substance that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
5-(Difluoromethoxy)quinolin-8-amine serves as a foundational compound in the synthesis of various chemically modified quinolines, demonstrating its utility in creating molecules with potential applications in medicinal chemistry and material science. For instance, its interaction with sodium or potassium amide in liquid ammonia highlights its reactivity towards nucleophilic addition and aminodefluorination, leading to derivatives with varied functional groups (Gurskaya, Selivanova, & Shteingarts, 2012). Such chemical modifications expand the utility of quinoline derivatives in synthesizing complex organic molecules.
Antimicrobial Applications
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has shown promising antimicrobial properties. These compounds have been tested for their antibacterial and antifungal activities, suggesting the potential of quinoline derivatives in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). This indicates the relevance of 5-(Difluoromethoxy)quinolin-8-amine in creating compounds with significant biological activities.
Bioactive Molecule Development
Further, the one-pot synthesis approach using quinolinyl amino nitriles has been explored for antidiabetic, anti-inflammatory, and antioxidant applications, demonstrating the compound's role in the development of bioactive molecules with potential therapeutic effects (Dalavai, Gomathi, Naresh, & Khan, 2020). Such studies highlight the importance of quinoline derivatives in medicinal chemistry, particularly in designing molecules with specific biological functions.
Catalysis and Material Science
Quinoline derivatives have also found applications in catalysis and material science. For example, the copper-catalyzed remote C-H amination of quinolines demonstrates the utility of these compounds in synthesizing amino-substituted bioactive scaffolds, which are valuable in pharmaceutical research (Sahoo, Reddy, Ramakrishna, & Baidya, 2016). Additionally, quinoline-based ligands have been used in metal complexation for catalyzing polymerization reactions, indicating their role in developing new materials and catalysts (Qiao, Ma, & Wang, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQKVKKARCGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)quinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
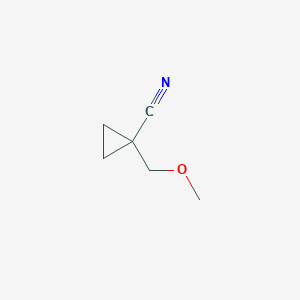
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)
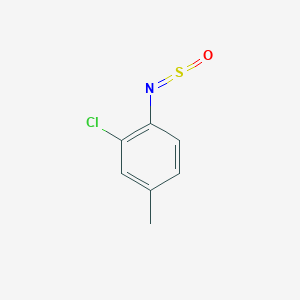
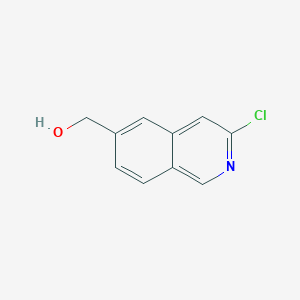
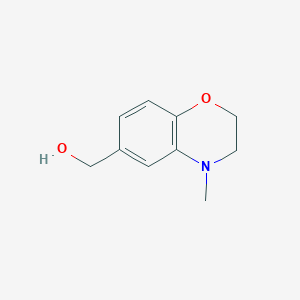
![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)
